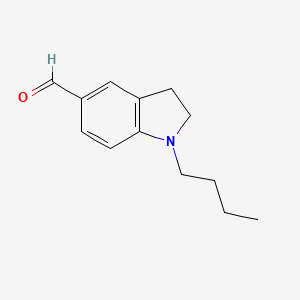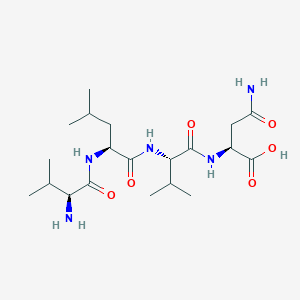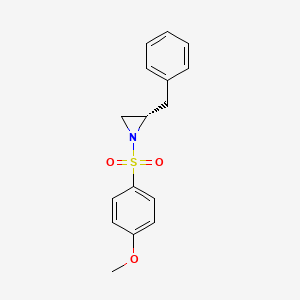![molecular formula C21H18N2O B14235955 (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 460090-37-3](/img/structure/B14235955.png)
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, a methoxy group, and a diazene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene typically involves a multi-step process. One common method starts with the preparation of 4-ethenylphenol, which is then reacted with 4-bromophenylmethanol under basic conditions to form the intermediate 4-[(4-ethenylphenyl)methoxy]phenylmethanol. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The diazene linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.
Major Products
Oxidation: Epoxides, diols.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazene linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-{4-[(4-Vinylphenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(4-Allylphenyl)methoxy]phenyl}-2-phenyldiazene
Uniqueness
(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds with vinyl or allyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
460090-37-3 |
|---|---|
Fórmula molecular |
C21H18N2O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[4-[(4-ethenylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C21H18N2O/c1-2-17-8-10-18(11-9-17)16-24-21-14-12-20(13-15-21)23-22-19-6-4-3-5-7-19/h2-15H,1,16H2 |
Clave InChI |
SGUMGJYRXXRRFJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


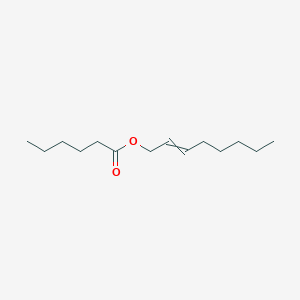
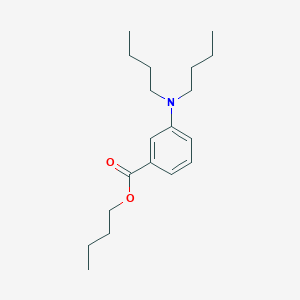
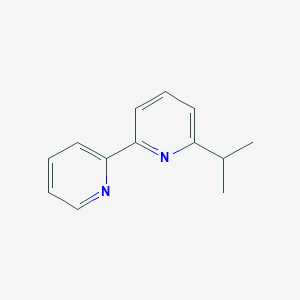
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
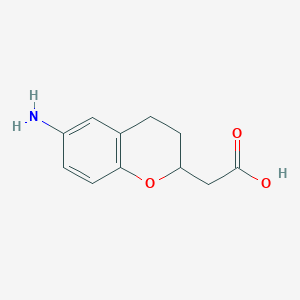
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
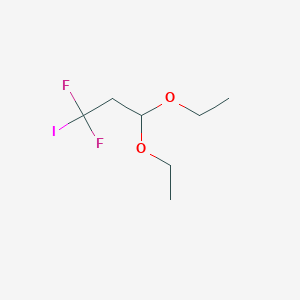
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

